Quizartinib

Description

Quizartinib is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor and it is the first drug developed specifically targeting FLT3, as other agents with FLT3 inhibition activities were investigated with other targets in mind. Additionally, quizartinib also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3. FLT3-ITD mutation is present in 75% of FLT3-mutated AML, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse. Multiple clinical trials have demonstrated quizartinib's efficacy in relapsed/refractory FLT3-ITD mutant AML. Therefore, quizartinib is proven to be a beneficial addition to the current AML treatment regimen, although serious side effects such as QT prolongation necessitates further research to optimize quizartinib's addition to AML standard of care. Quizartinib was approved by the FDA in July 2023 and developed under the brand name VANFLYTA by Daiichi Sankyo. The FDA approval was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where quizartinib combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death.

Quizartinib is a Kinase Inhibitor. The mechanism of action of quizartinib is as a FMS-like Receptor Tyrosine Kinase 3 (FLT3) Inhibitor.

Quizartinib is an orally administered receptor tyrosine kinase FLT3 inhibitor that is used in combination with other cancer chemotherapeutic agents to treat adults with acute myelogenous leukemia who are positive for FLT3 internal tandem duplication. Quizartinib is associated with a high rate of liver enzyme elevations during therapy, but a similar rate occurs with comparator arms of chemotherapy, and it has not been shown to cause clinically apparent drug induced liver injury.

Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.

QUIZARTINIB is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for acute myeloid leukemia and has 5 investigational indications. This drug has a black box warning from the FDA.

an FMS-LIKE TYROSINE KINASE 3 inhibitor; structure in first source

See also: Quizartinib Dihydrochloride (active moiety of).

Properties

IUPAC Name |

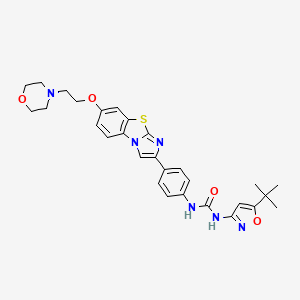

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWXJKQAOSCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241746 | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950769-58-1 | |

| Record name | Quizartinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quizartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quizartinib in FLT3-ITD Positive Acute Myeloid Leukemia

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Quizartinib, a pivotal therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations. We will dissect the molecular underpinnings of FLT3-ITD-driven leukemogenesis, elucidate the precise mechanism by which Quizartinib exerts its therapeutic effect, detail the experimental validation of this mechanism, and explore the clinical challenge of acquired resistance.

The Oncogenic Driver: FLT3 and the FLT3-ITD Mutation

The FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase crucial for the normal development and differentiation of hematopoietic stem and progenitor cells[1]. In a physiological state, the binding of the FLT3 ligand to the receptor's extracellular domain induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways essential for cell survival and proliferation[2].

In approximately 25-30% of patients with Acute Myeloid Leukemia (AML), the FLT3 gene is mutated, making it one of the most common genetic alterations in this disease[3][4]. The most prevalent of these mutations is an internal tandem duplication (FLT3-ITD) within the juxtamembrane domain of the receptor[5][6][7]. This mutation leads to a conformational change that promotes ligand-independent dimerization and constitutive, unrelenting activation of the kinase[1][5][8].

This aberrant signaling confers a significant proliferative and survival advantage to leukemic cells, leading to rapid disease progression, increased relapse rates, and overall poor prognosis for patients[2][6][9]. The key signaling pathways that are constitutively activated by FLT3-ITD include the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways, which collectively drive uncontrolled cell growth and suppress apoptosis[1][2][8][10].

Potency and Selectivity: A Quantitative Perspective

The efficacy of Quizartinib is underscored by its high binding affinity and potent inhibitory activity, which has been extensively characterized in preclinical studies. Both Quizartinib and its active metabolite, AC886, demonstrate superior potency and selectivity for FLT3 compared to other inhibitors.

| Compound | Target | Binding Affinity (Kd) | Cell Proliferation Inhibition (IC50) |

| Quizartinib | FLT3 | 3.3 nM [3] | 0.4 nM (MV4-11 cells) [3] |

| AC886 (metabolite) | FLT3 | 1.1 nM [3] | 0.2 nM (MV4-11 cells) [3] |

| Midostaurin | FLT3 | 7.9 nM [3][11] | - |

| Gilteritinib | FLT3 | 1.0 nM [11] | - |

| Crenolanib | FLT3 | 0.28 nM [11] | - |

Kd (dissociation constant) indicates binding affinity; a lower value means higher affinity. IC50 (half-maximal inhibitory concentration) indicates the concentration needed to inhibit a biological process by 50%; a lower value means higher potency.

Experimental Validation: A Self-Validating Protocol

The mechanism of action of Quizartinib is confirmed through a series of standard, self-validating experimental protocols that connect direct target engagement with a functional cellular outcome.

Protocol 1: Cell-Based FLT3 Phosphorylation Assay (Western Blot)

Objective: To demonstrate that Quizartinib inhibits FLT3-ITD autophosphorylation and downstream signaling in intact leukemic cells.

-

Cell Culture: Culture FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO₂).

-

Treatment: Seed cells at a density of 1x10⁶ cells/mL. Treat with a dose range of Quizartinib (e.g., 0.1 nM to 100 nM) or DMSO (vehicle control) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C against:

-

Phospho-FLT3 (Tyr591)

-

Total FLT3

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-Actin (as a loading control).

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Validation Check: A dose-dependent decrease in the signal for phosphorylated proteins relative to their total protein levels, with no change in the loading control (β-Actin), validates the inhibitory action of Quizartinib on the pathway.

The Clinical Reality: Mechanisms of Acquired Resistance

Despite the profound initial efficacy of Quizartinib, the development of resistance is a major clinical challenge.[12] Resistance mechanisms are heterogeneous and can be broadly categorized as on-target or off-target.

-

On-Target Resistance: This involves the acquisition of secondary mutations within the FLT3 gene itself. Mutations in the tyrosine kinase domain (TKD), particularly at the D835 residue, or at the "gatekeeper" residue F691, can alter the conformation of the kinase domain.[13][14][15] These changes can prevent Quizartinib from binding effectively to its target, rendering the drug ineffective while the cell remains dependent on FLT3 signaling.[9][15]

-

Off-Target Resistance: Leukemic cells can develop resistance by activating alternative, parallel signaling pathways that bypass their dependency on FLT3. This can occur through:

-

Acquisition of new mutations: Mutations in genes like NRAS or KRAS can hyperactivate the MAPK pathway independently of FLT3.[11][16]

-

Microenvironment-mediated resistance: Factors secreted by bone marrow stromal cells, such as Fibroblast Growth Factor 2 (FGF2), can activate alternative receptor tyrosine kinases (e.g., FGFR1) and sustain downstream signaling, promoting survival even in the presence of potent FLT3 inhibition.[3][15]

-

Conclusion and Future Directions

Quizartinib represents a landmark achievement in targeted therapy for AML. Its mechanism as a potent and selective type II inhibitor of FLT3-ITD is well-characterized, involving the stabilization of the kinase's inactive state, leading to a comprehensive shutdown of oncogenic signaling and subsequent leukemic cell death. The clinical success of Quizartinib, particularly in combination with chemotherapy for newly diagnosed FLT3-ITD positive AML, has significantly improved patient outcomes.[4][6]

However, the emergence of complex and polyclonal resistance mechanisms underscores the dynamic and adaptive nature of cancer.[13][16] Future research and clinical strategies are focused on overcoming this resistance through rational combination therapies, such as pairing Quizartinib with inhibitors of bypass pathways (e.g., MEK or BCL-2 inhibitors), and the development of next-generation FLT3 inhibitors capable of targeting known resistance mutations.[12][17] A deep, mechanistic understanding, as detailed in this guide, remains the cornerstone upon which these future therapeutic advances will be built.

References

- What is the mechanism of Quizartinib Hydrochloride? - Patsnap Synapse. (2024-07-17).

- Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Journal of Hematology & Oncology.

- Younes, M., & Hubers, A. (2025). Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. Pharmacy Times.

- VANFLYTA® (quizartinib) Mechanism of Action | HCP. (n.d.). Daiichi Sankyo.

- Smith, C. C., et al. (2017). Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis. Blood.

- Signaling in AML FLT3-ITD. (n.d.). ResearchGate.

- Resistance Mechanisms to FLT3 Inhibitor for AML Characterized Using Mission Bio's Tapestri Platform in Newly Published Study. (2021-03-08). Mission Bio.

- Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Journal of Hematology & Oncology.

- Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. (n.d.). ResearchGate.

- Cortes, J. (2023). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology.

- Takeda, A., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology.

- Yilmaz, M., et al. (2022). Quizartinib (QUIZ) with decitabine (DAC) and venetoclax (VEN) is active in patients (pts) with FLT3-ITD mutated acute myeloid leukemia (AML): A phase I/II clinical trial. ASCO.

- Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains anti-leukaemic activity. Oncotarget.

- Erba, H. (2025). The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc.

- Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget.

- Montesinos, P., et al. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Journal of Clinical Oncology.

- Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia. (2022-10-24). Daiichi Sankyo.

- Kiyoi, H. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science.

- Li, Y., et al. (2018). Quizartinib (AC220): a promising option for acute myeloid leukemia. OncoTargets and Therapy.

- FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025-05-20). DIMA Biotechnology.

- Ghasemzadeh, A., et al. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Expert Opinion on Investigational Drugs.

- Smith, C. C., et al. (2015). Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397. Cancer Discovery.

- Nakano, N., et al. (2021). Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. International Journal of Molecular Sciences.

- Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood.

- FLT3 with quizartinib bound adopts an inactive conformation. (n.d.). ResearchGate.

- Interactions between FLT3 and quizartinib. (n.d.). ResearchGate.

- Time-dependent binding of quizartinib to FLT3. (n.d.). ResearchGate.

- Cortes, J. E. (2013). Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Expert Opinion on Investigational Drugs.

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]

- 7. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 9. hematologyandoncology.net [hematologyandoncology.net]

- 10. researchgate.net [researchgate.net]

- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. missionbio.com [missionbio.com]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

The Discovery and Synthesis of Quizartinib: A Technical Guide for Drug Development Professionals

Abstract

Quizartinib (formerly AC220) is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, pivotal in the targeted therapy of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides a comprehensive technical overview of the discovery, medicinal chemistry, and synthetic routes of Quizartinib. We will delve into the strategic decisions that guided its development from a promising lead compound to a clinically significant therapeutic agent, detail its mechanism of action at a molecular level, and present robust synthetic protocols. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the journey of a targeted cancer therapy.

Introduction: The Unmet Need in FLT3-Mutated AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor mutations in the FLT3 gene. The most common of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase.[1] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, including higher relapse rates and shorter overall survival.[2] The clear genetic driver of this aggressive AML subtype identified FLT3 as a prime therapeutic target, creating a compelling need for potent and selective inhibitors.

Quizartinib emerged from this context as a second-generation FLT3 inhibitor, specifically designed to overcome the limitations of earlier, less selective multi-kinase inhibitors.[3] Its development represents a significant milestone in the precision medicine approach to AML therapy.

The Discovery of Quizartinib: A Journey of Lead Optimization

The discovery of Quizartinib by Ambit Biosciences was a deliberate and strategic medicinal chemistry effort, beginning with the identification of a diaryl urea scaffold as a potent inhibitor of FLT3.[4]

From Lead Compound to Clinical Candidate: The Causality of Chemical Modification

The initial lead optimization campaign focused on improving potency and pharmacokinetic properties. An early lead compound, AB530 , was identified as a potent and selective FLT3 kinase inhibitor. However, it suffered from suboptimal aqueous solubility and pharmacokinetic (PK) properties at higher doses, which could limit its clinical utility.[5]

The critical breakthrough in the development of Quizartinib was the strategic incorporation of a water-solubilizing group. The research team designed a novel series of compounds that removed the carboxamide group of the initial lead and introduced a morpholinoethoxy moiety.[5]

-

Rationale: The morpholine group is a well-established pharmacophore used to increase aqueous solubility and improve PK profiles. Its basic nitrogen can be protonated at physiological pH, enhancing solubility and potentially improving oral absorption. The ethoxy linker provides the necessary spacing and flexibility for the morpholine group to extend into the solvent-exposed region of the kinase's active site without disrupting the key binding interactions of the core scaffold.[4]

This targeted modification led directly to the discovery of compound 7 (AC220) , later named Quizartinib. This new compound not only retained the high potency and selectivity of the lead series but also demonstrated excellent pharmaceutical properties, a superior pharmacokinetic profile, and enhanced efficacy and tolerability in preclinical tumor xenograft models.[5]

Structure-Activity Relationship (SAR) Insights

The development of Quizartinib was guided by key SAR principles:

-

Core Scaffold: The imidazo[2,1-b][1,3]benzothiazole ring system serves as the "head" of the molecule, occupying the adenine-binding pocket of the FLT3 kinase.[6]

-

Urea Linker: The central diaryl urea moiety is crucial for binding, forming key hydrogen bonds within the kinase active site.[4]

-

"Tail" Group: The 5-(tert-butyl)isoxazole group fits into an allosteric "back pocket" of the kinase, a characteristic feature of Type II inhibitors.[6]

-

Solubilizing Group: As discussed, the morpholinoethoxy side chain was critical for druggability, improving solubility without compromising potency.[4]

The logical progression of the lead optimization is visualized in the workflow below.

Caption: Lead optimization workflow from initial hit to Quizartinib.

Mechanism of Action: Stabilizing the Inactive State

Quizartinib is a Type II tyrosine kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors specifically recognize and stabilize the inactive conformation.

Molecular Binding and Pathway Inhibition

The FLT3 kinase, like other kinases, exists in equilibrium between active and inactive states. This conformational change is governed by the position of a specific amino acid triad, Asp-Phe-Gly (DFG).

-

Binding to the "DFG-out" Conformation: Quizartinib binds to the inactive state of FLT3, where the phenylalanine residue of the DFG motif is flipped "out" of its active-state position. This is known as the "DFG-out" conformation.[4]

-

Allosteric Site Occupation: This binding mode allows the tert-butyl-isoxazole tail of Quizartinib to occupy a hydrophobic, allosteric pocket adjacent to the ATP binding site, which is only accessible in the inactive state.[6]

-

Inhibition of Autophosphorylation: By locking the kinase in this inactive conformation, Quizartinib prevents the autophosphorylation of the FLT3 receptor, even in the presence of activating ITD mutations.[1]

-

Downstream Signal Blockade: Consequently, the downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are blocked.[7]

-

Induction of Apoptosis: The suppression of these critical signaling cascades ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells.[7]

The signaling pathway inhibition is illustrated below.

Caption: Quizartinib's inhibition of FLT3-ITD signaling pathways.

Quantitative Efficacy and Selectivity

Quizartinib's potency and selectivity are defining features that contribute to its clinical efficacy.

In Vitro Potency

Quizartinib demonstrates potent, nanomolar-level inhibition of FLT3-ITD-driven cell proliferation. Its active metabolite, AC886, is similarly potent.[8]

| Cell Line | Target Kinase(s) | Quizartinib IC₅₀ (nM) | Reference |

| MV4-11 | FLT3-ITD | < 1 | [9] |

| MOLM-14 | FLT3-ITD | < 1 | [9] |

| EOL-1 | FIP1L1-PDGFRA | 1 | [9] |

| Kasumi-1 | KIT N822K | 36 | [9] |

| M-07e + SCF | KIT-activated | 77 | [9] |

| K562 | BCR/ABL | Not Reached | [9] |

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.

Clinical Trial Efficacy

Pivotal Phase 3 clinical trials have validated the efficacy of Quizartinib in AML patients with FLT3-ITD mutations.

| Trial Name | Patient Population | Treatment Arms | Median Overall Survival (OS) | Hazard Ratio (HR) | Reference |

| QuANTUM-First | Newly Diagnosed | Quizartinib + Chemo vs. Placebo + Chemo | 31.9 months vs. 15.1 months | 0.78 | [6][10] |

| QuANTUM-R | Relapsed/Refractory | Quizartinib vs. Salvage Chemotherapy | 6.2 months vs. 4.7 months | Met primary endpoint | [2][11] |

Chemical Synthesis of Quizartinib

The synthesis of Quizartinib involves the construction of the core imidazo[2,1-b][1,3]benzothiazole system and its subsequent coupling with the urea-forming fragment. A robust and scalable route has been published, providing a reliable method for its production.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Quizartinib reveals three key building blocks:

-

The Core Amine: 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][10]benzothiazole-2-yl]aniline

-

The Urea Precursor: Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

-

The Morpholine Side Chain: 4-(2-chloroethyl)morpholine

The synthesis hinges on a urea formation reaction as the final key step.

Detailed Synthetic Protocol

The following protocol is adapted from a validated synthetic route.

Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (Intermediate 4)

-

Reagents: 4-Nitrophenol (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-Nitrophenol in DMF, add K₂CO₃ and 4-(2-chloroethyl)morpholine hydrochloride.

-

Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 4 .

-

Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (Intermediate 5)

-

Reagents: Intermediate 4 , 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

-

Procedure:

-

Suspend Intermediate 4 in EtOH in a hydrogenation vessel.

-

Add 10% Pd/C catalyst.

-

Pressurize the vessel with H₂ gas (typically 50 psi) and agitate at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate 5 .

-

Step 3: Synthesis of the Imidazo[2,1-b][2][10]benzothiazole Core (Intermediate 8)

-

This is a multi-step sequence typically involving cyclization:

-

Intermediate 5 is reacted with a thiocyanate source (e.g., KSCN) and an oxidizing agent (e.g., bromine) to form an aminobenzothiazole intermediate.

-

This intermediate is then cyclized with 2-bromo-1-(4-nitrophenyl)ethan-1-one via a Hantzsch-type reaction to form the nitro-substituted imidazobenzothiazole core, Intermediate 8 .

-

Step 4: Reduction to the Core Amine (Intermediate 9)

-

Reagents: Intermediate 8 , Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Procedure:

-

Suspend Intermediate 8 in a mixture of Ethanol and Water.

-

Add Iron powder and a catalytic amount of Ammonium Chloride.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor by TLC. Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the core amine, Intermediate 9 .

-

Step 5: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)

-

Reagents: 3-amino-5-tert-butylisoxazole (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-amino-5-tert-butylisoxazole in DCM and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of phenyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield Intermediate 11 .

-

Step 6: Final Urea Formation to Yield Quizartinib (1)

-

Reagents: Intermediate 9 (1.0 eq), Intermediate 11 (1.1 eq), Acetonitrile.

-

Procedure:

-

Dissolve Intermediate 9 and Intermediate 11 in acetonitrile.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC. A precipitate of the product will form as the reaction progresses.

-

Cool the mixture, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford Quizartinib (1 ) as a solid.

-

The overall synthetic workflow is depicted below.

Caption: Key steps in the chemical synthesis of Quizartinib.

Conclusion and Future Directions

The development of Quizartinib is a testament to the power of targeted drug design and strategic medicinal chemistry. By identifying a key driver mutation in a subset of AML patients and rationally optimizing a lead compound to improve its drug-like properties, a highly effective therapeutic agent was created. The journey from the initial diaryl urea scaffold to the final approved drug highlights the importance of understanding structure-activity relationships and addressing pharmacokinetic liabilities early in the discovery process. The synthetic routes developed are robust and enable the production of this complex molecule.

While Quizartinib has significantly improved outcomes for patients with FLT3-ITD positive AML, challenges such as acquired resistance, often through secondary mutations in the FLT3 kinase domain (e.g., at D835 or the F691 gatekeeper residue), remain.[5] Future research will undoubtedly focus on combination therapies to overcome resistance and the development of next-generation inhibitors capable of targeting these resistant mutants.

References

-

Erba HP, Montesinos P, Kim HJ, et al. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial. Lancet. 2023;401(10388):1571-1583. [Link]

-

Daiichi Sankyo. Daiichi Sankyo Announces Single Agent Quizartinib Significantly Prolongs Overall Survival Compared with Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations (QuANTUM-R Study). Daiichi Sankyo Press Release. May 8, 2018. [Link]

-

Cortes JE, Khaled S, Martinelli G, et al. Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. Lancet Oncol. 2019;20(7):984-997. [Link]

-

Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992. [Link]

-

Galanis A, Ma H, Rajkhowa T, et al. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood. 2014;123(1):94-100. [Link]

-

Levis M. FLT3 mutations in acute myeloid leukemia: what is the best approach in 2011?. Hematology Am Soc Hematol Educ Program. 2011;2011:1-7. [Link]

-

Perl AE. The role of targeted therapy in the management of patients with AML. Hematology Am Soc Hematol Educ Program. 2015;2015:54-61. [Link]

-

Gari M, Goodeve A, Wilson G, et al. The co-structure of Quizartinib with Flt-3 develops the classical Type 2 Kinase Inhibitor binding mechanism. ResearchGate. 2018. [Link]

-

Cortes JE, Kantarjian H, Foran JM, et al. Phase I study of quizartinib administered daily to patients with relapsed or refractory acute myeloid leukemia irrespective of FMS-like tyrosine kinase 3-internal tandem duplication status. J Clin Oncol. 2013;31(29):3681-3687. [Link]

-

Jorge E. Cortes, MD, et al. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget. 2020; 11: 995-1007. [Link]

-

Zhao K, Zhang L, Tang C. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020;51(1):48-52. [Link]

-

Kampa-Schittenhelm KM, Heinrich MC, Akmut F, et al. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 2013;12:19. [Link]

-

Kampa-Schittenhelm KM, Heinrich MC, Akmut F, et al. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 2013;12:19. [Link]

-

Zarrinkar PP, et al. Interactions between FLT3 and quizartinib. ResearchGate. 2015. [Link]

-

Zarrinkar PP, et al. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS One. 2015;10(4):e0121177. [Link]

-

Ambit Biosciences Corp. Process for the preparation of imidazo[2,1-b][2][10]benzothiazole derivatives. WO2011056939A1.

-

Isoyama T, et al. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget. 2020;11(11):995-1007. [Link]

-

PDB: 4XUF. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). RCSB Protein Data Bank. [Link]

-

Manley PW, et al. Advances in the structural design of Bcr-Abl, Flt-3, and Kit kinase inhibitors. Curr Med Chem. 2010;17(35):4326-4354. [Link]

-

Smith CC, et al. Characterizing and Overriding the Structural Mechanism of the Quizartinib-Resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397. Cancer Discov. 2013;3(6):668-681. [Link]

-

Spano V, et al. Synthesis of 2H-Imidazo[2',1':2,3][2][10]thiazolo[4,5-e]isoindol-8-yl-phenylureas with promising therapeutic features for the treatment of acute myeloid leukemia (AML) with FLT3/ITD mutations. Eur J Med Chem. 2022;235:114292. [Link]

- Ambit Biosciences Corporation.

-

Chao Q, Sprankle KG, Grotzfeld RM, et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-7816. [Link]

-

Ambit Biosciences Corporation. U.S. Patent No. 8,129,374. [Link]

-

Ambit Biosciences Corporation. U.S. Patent No. 8,836,218. [Link]

-

Singh P, et al. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorg Med Chem Lett. 2017;27(15):3448-3453. [Link]

-

Wang, Y., et al. Synthesis of imidazo[2,1-b][2][10]benzothiazoles. ResearchGate. 2019. [Link]

- Boehringer Ingelheim International Gmbh. Combination treatment of acute myeloid leukemia and myelodysplastic syndrome iii. WO2016050749A1.

-

Tomanová M, et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules. 2022;27(21):7292. [Link]

-

CancerNetwork. Quizartinib/Chemo Combo Shows Superiority Over Chemo Alone in Adults with Newly Diagnosed FLT3-ITD–Positive AML. November 22, 2021. [Link]

-

Medscape. QuANTUM-First: Updated results on quizartinib in AML with FLT3-ITD. August 2, 2023. [Link]

-

Zhang Y, et al. Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Des Devel Ther. 2019;13:1615-1624. [Link]

Sources

- 1. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 3. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daiichisankyo.com [daiichisankyo.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daiichi Sankyo Announces Single Agent Quizartinib Significantly Prolongs Overall Survival Compared with Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations (QuANTUM-R Study)- Daiichi Sankyo US [daiichisankyo.us]

- 11. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Development of Quizartinib: From Target Validation to IND-Enabling Studies

This guide provides an in-depth examination of the preclinical studies that characterized quizartinib (formerly AC220), a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. We will dissect the scientific rationale behind the experimental design, from initial in vitro characterization to pivotal in vivo efficacy and safety models, which collectively established the foundation for its clinical development in Acute Myeloid Leukemia (AML).

Introduction: The Rationale for Targeting FLT3 in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases is driven by specific genetic mutations that confer a proliferative and survival advantage to leukemic blasts. Among the most common of these are mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 30% of newly diagnosed AML patients.

The most prevalent FLT3 mutation is an internal tandem duplication (FLT3-ITD), found in about 25% of AML cases. This mutation causes ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, leading to uncontrolled cell proliferation and is strongly associated with a poor prognosis, including higher relapse rates and shorter overall survival.[1][2][3] This well-defined, driver role of FLT3-ITD established it as a critical therapeutic target, paving the way for the development of specific inhibitors like quizartinib.

Quizartinib was developed as a highly potent and selective, second-generation, oral FLT3 inhibitor designed to specifically target these mutations.[4] This guide details the preclinical journey that defined its therapeutic potential.

Core Mechanism of Action: A Selective Type II Kinase Inhibitor

Understanding the precise mechanism of action was a cornerstone of quizartinib's preclinical evaluation. Unlike Type I inhibitors that bind to the active conformation of the kinase, quizartinib is a Type II inhibitor. This distinction is critical to its high selectivity and potency.

Quizartinib binds to the inactive conformation of the FLT3 receptor.[5] It targets the ATP-binding site and an adjacent juxtamembrane region that is only accessible when the kinase is in this inactive state.[2][5] This binding stabilizes the inactive conformation, preventing the autophosphorylation necessary for receptor activation.[6] By locking the receptor in an "off" state, quizartinib effectively shuts down the aberrant downstream signaling cascades—primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways—that drive leukemic cell proliferation and survival.[2] The ultimate result is the induction of apoptosis (programmed cell death) and a halt to cell division in FLT3-ITD-positive leukemia cells.[2]

Caption: FLT3-ITD signaling and the inhibitory mechanism of quizartinib.

In Vitro Characterization: Establishing Potency and Selectivity

The initial phase of preclinical development focused on rigorously defining quizartinib's activity in controlled laboratory settings. These assays were designed to answer fundamental questions: How potent is it? How selective is it for its target? Does it effectively shut down the intended signaling pathways and kill cancer cells?

Kinase Selectivity Profiling

A crucial attribute for any targeted therapy is high selectivity, which minimizes off-target effects and potential toxicity.[2] Preclinical studies used comprehensive kinase panel screening to assess the binding affinity of quizartinib and its major active metabolite, AC886, against hundreds of other kinases.

These screens demonstrated that both quizartinib and AC886 are exceptionally selective for FLT3.[7][8] This high degree of selectivity is a key differentiator from broader-spectrum or first-generation tyrosine kinase inhibitors.

Table 1: Kinase Selectivity Profile of Quizartinib

| Compound | Target Kinase | Binding Affinity (Kd) | Selectivity Profile | Source |

|---|---|---|---|---|

| Quizartinib | FLT3 | 1.1 nM | Highly selective against a panel of >400 kinases.[7] | [6][7] |

| AC886 (Metabolite) | FLT3 | 0.3 nM | Highly selective, with greater binding affinity than the parent compound.[7] |[6][7] |

Experimental Protocol: Kinase Binding Affinity Assay (KINOMEscan™)

This protocol outlines the general steps for a competitive binding assay used to determine kinase selectivity.

-

Immobilization: An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).

-

Competition: A DNA-tagged kinase from a comprehensive library is incubated with the immobilized ligand in the presence of the test compound (quizartinib).

-

Binding Equilibrium: The test compound and the immobilized ligand compete for binding to the kinase's active site. High-affinity binding by the test compound prevents the kinase from binding to the solid support.

-

Quantification: After equilibrium, unbound kinases are washed away. The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.

-

Data Analysis: The amount of kinase bound to the support is inversely proportional to the binding affinity of the test compound. A dissociation constant (Kd) is calculated from an 11-point dose-response curve to quantify the binding affinity.[8]

Cellular Potency: Inhibition of FLT3 Signaling and Cell Viability

After establishing target binding, the next logical step was to confirm that this binding translates into functional inhibition within a cellular context.

-

Phosphorylation Inhibition: Western blot analyses were performed on FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14). These experiments showed that quizartinib and AC886 potently inhibited the autophosphorylation of FLT3 in a dose-dependent manner.[7] This inhibition extended to downstream signaling proteins, including STAT5, MEK1/2, and ERK1/2, confirming the disruption of the entire pro-survival cascade.[7]

-

Cell Viability Assays: To determine if signaling inhibition led to cell death, viability assays were conducted. Quizartinib and AC886 demonstrated potent growth inhibition in FLT3-ITD AML cell lines, with IC₅₀ values consistently in the sub-nanomolar range, while having minimal impact on cells with wild-type FLT3.[7][9]

Table 2: In Vitro Potency of Quizartinib and its Active Metabolite (AC886)

| Cell Line | Mutation | Compound | FLT3 Phosphorylation IC₅₀ | Cell Viability IC₅₀ | Source |

|---|---|---|---|---|---|

| MV4-11 | FLT3-ITD | Quizartinib | 0.50 nM | 0.40 nM | [7] |

| MV4-11 | FLT3-ITD | AC886 | 0.18 nM | 0.21 nM | [7] |

| MOLM-13 | FLT3-ITD | Quizartinib | Not Reported | 0.89 nM | [7] |

| MOLM-13 | FLT3-ITD | AC886 | Not Reported | 0.36 nM | [7] |

| MOLM-14 | FLT3-ITD | Quizartinib | Not Reported | 0.73 nM | [7] |

| MOLM-14 | FLT3-ITD | AC886 | Not Reported | 0.23 nM |[7] |

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Plating: Aliquots of AML cells (e.g., MV4-11) are seeded into 96-well microplates.

-

Compound Treatment: Cells are treated with a range of quizartinib concentrations (e.g., 0.153 to 10,000 nM) and cultured for 72 hours.[7]

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

-

Signal Detection: Luminescence is measured using a plate reader. The signal intensity directly correlates with the number of viable cells.

-

Data Analysis: The data is plotted as a dose-response curve, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]

In Vivo Efficacy: Demonstrating Antitumor Activity in Animal Models

Successful in vitro results must be validated in a complex biological system. Preclinical in vivo studies for quizartinib primarily utilized mouse xenograft models, where human AML cells are implanted into immunodeficient mice.

When orally administered to mice bearing tumors from the MV4-11 (FLT3-ITD) cell line, quizartinib induced significant tumor regression at doses of 1 mg/kg and higher, without causing severe body weight loss, a key indicator of tolerability.[7][10][11] These studies also confirmed that the active metabolite, AC886, was rapidly detected in the bloodstream after administration of the parent drug.[10][11]

Table 3: Summary of In Vivo Antitumor Activity in Xenograft Models

| Model | Cell Line | Treatment | Dose | Outcome | Source |

|---|---|---|---|---|---|

| Mouse Xenograft | MV4-11 (FLT3-ITD) | Quizartinib | ≥1 mg/kg/day | Significant tumor regression | [10][11] |

| Mouse Xenograft | Midostaurin-Resistant MOLM-14 (FLT3-ITD, KRAS/NRAS mutation) | Quizartinib | Not specified | Potent antitumor activity | [10] |

| Mouse Xenograft | Midostaurin-Resistant MOLM-14 (FLT3-ITD, KRAS/NRAS mutation) | Midostaurin / Gilteritinib | Not specified | No significant antitumor effect |[10] |

Experimental Protocol: In Vivo Xenograft Mouse Model

-

Cell Implantation: A specified number of human AML cells (e.g., 5 x 10⁶ MV4-11 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into treatment groups (vehicle control, quizartinib at various doses). Quizartinib is administered orally, once daily.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

Sources

- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 3. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]

- 4. Quizartinib NDA Review for Patients with Newly Diagnosed FLT3-ITD Positive AML Extended by FDA- Daiichi Sankyo US [daiichisankyo.us]

- 5. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]

- 6. researchgate.net [researchgate.net]

- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. oncotarget.com [oncotarget.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Scientific Underpinnings of Quizartinib (AC220): A Technical Guide

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Quizartinib (formerly AC220) is a potent, second-generation, and highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has emerged as a significant therapeutic agent in the management of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. This guide provides a comprehensive technical overview of Quizartinib, from its discovery and medicinal chemistry origins to its detailed mechanism of action, preclinical and clinical development, and the critical challenge of acquired resistance. We delve into the causality behind its design, the methodologies for its characterization, and the future directions for overcoming resistance, offering a holistic resource for the scientific community.

Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis, increased relapse rates, and shorter overall survival. The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 receptor, leading to its constitutive, ligand-independent activation and subsequent downstream signaling that promotes leukemic cell proliferation and survival.

The development of targeted therapies against the constitutively active FLT3 receptor has been a major focus in AML research. First-generation FLT3 inhibitors, such as midostaurin and sorafenib, demonstrated clinical activity but were limited by their multi-kinase inhibitory profiles, leading to off-target effects and suboptimal potency against FLT3. This created a clear need for a more potent and selective FLT3 inhibitor, setting the stage for the development of Quizartinib.

Discovery and Medicinal Chemistry of Quizartinib (AC220)

Quizartinib was rationally designed and optimized by Ambit Biosciences to be a highly potent and selective FLT3 inhibitor. The development process focused on improving upon the limitations of first-generation inhibitors.

The lead compound was identified through a high-throughput screening campaign and subsequent optimization was aimed at enhancing its aqueous solubility and pharmacokinetic properties. This was achieved by removing a carboxamide group and introducing a solubilizing morpholinoethoxy group, resulting in the final compound, AC220, later named Quizartinib[1]. This medicinal chemistry effort led to a compound with a unique profile of high potency, selectivity, and favorable oral bioavailability.

Mechanism of Action: A Selective Type II FLT3 Inhibitor

Quizartinib is a type II tyrosine kinase inhibitor, a class of inhibitors that bind to and stabilize the inactive conformation of the kinase. This is in contrast to type I inhibitors, which compete with ATP in the active conformation. By binding to the inactive conformation of the FLT3 receptor, Quizartinib prevents the conformational changes required for its activation and subsequent autophosphorylation, even in the presence of activating ITD mutations[2].

This inhibition of FLT3 autophosphorylation blocks the downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD-positive AML cells. These pathways include:

-

STAT5 Pathway: Constitutive activation of STAT5 is a hallmark of FLT3-ITD AML and is crucial for leukemic cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell cycle progression and proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

By effectively shutting down these signaling cascades, Quizartinib induces apoptosis and inhibits the proliferation of FLT3-ITD-dependent leukemic cells[3].

Signaling Pathway of FLT3 and its Inhibition by Quizartinib

Caption: FLT3-ITD signaling and its inhibition by Quizartinib.

Preclinical Characterization

Extensive preclinical studies have characterized the potency, selectivity, and efficacy of Quizartinib.

In Vitro Potency and Selectivity

Quizartinib demonstrates exceptional potency against FLT3-ITD in both biochemical and cellular assays. Its active metabolite, AC886, exhibits even greater potency. The high selectivity of Quizartinib for FLT3 over other kinases is a key differentiator from first-generation inhibitors.

| Compound | Target | Assay Type | Value | Reference |

| Quizartinib | FLT3 | Binding Affinity (Kd) | 1.6 nM | [4] |

| Quizartinib | FLT3-ITD | Cellular IC50 (MV4-11) | 0.56 nM | [4] |

| Quizartinib | FLT3-WT | Cellular IC50 (RS4;11) | 4.2 nM | [5] |

| AC886 | FLT3 | Binding Affinity (Kd) | 1.1 nM | [6] |

| AC886 | FLT3-ITD | Cellular IC50 (MV4-11) | 0.21 nM | [6] |

A comprehensive kinase screen revealed that Quizartinib has a very narrow target profile, with significant activity primarily against FLT3 and to a lesser extent, other closely related class III receptor tyrosine kinases like KIT and PDGFR. This high selectivity minimizes off-target effects and contributes to its favorable safety profile[6][7].

In Vivo Efficacy in AML Models

In vivo studies using mouse xenograft models of FLT3-ITD AML have demonstrated the potent anti-leukemic activity of Quizartinib. Oral administration of Quizartinib at doses as low as 1 mg/kg/day resulted in a significant extension of survival in a mouse model of FLT3-ITD AML[3][8]. At higher doses (10 mg/kg), Quizartinib led to complete tumor regression in a subcutaneous xenograft model using the MV4-11 cell line[8][9].

Experimental Protocols

This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of Quizartinib on FLT3 kinase activity.

Materials:

-

Recombinant FLT3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Quizartinib (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Quizartinib in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the FLT3 enzyme and 2.5 µL of the Quizartinib dilution.

-

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Quizartinib concentration relative to the vehicle control and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Quizartinib (serially diluted)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of Quizartinib to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of proliferation for each Quizartinib concentration relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

AML cells treated with Quizartinib or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Clinical Development and Efficacy

The clinical development of Quizartinib has focused on patients with relapsed/refractory and newly diagnosed FLT3-ITD positive AML.

Phase I and II Trials

Early phase clinical trials demonstrated the single-agent activity of Quizartinib in heavily pretreated patients with relapsed/refractory FLT3-ITD positive AML, with a manageable safety profile[7]. A significant adverse effect noted was QT prolongation, which requires careful monitoring.

The QuANTUM-First Trial

The pivotal Phase III QuANTUM-First trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy, and as maintenance therapy in adult patients with newly diagnosed FLT3-ITD positive AML.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients in the Quizartinib arm compared to the placebo arm.

| Endpoint | Quizartinib + Chemo | Placebo + Chemo | Hazard Ratio (95% CI) | p-value |

| Overall Survival | Median not reached | 12.4 months | 0.78 (0.62, 0.98) | 0.0324 |

Based on the positive results of the QuANTUM-First trial, Quizartinib received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.

Mechanisms of Resistance to Quizartinib

Despite the significant clinical benefit of Quizartinib, the development of resistance is a major challenge. Resistance mechanisms can be broadly categorized into on-target and off-target alterations.

On-Target Resistance: Secondary FLT3 Mutations

The most common mechanism of acquired resistance to Quizartinib is the emergence of secondary mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These mutations, most notably at the D835 and F691 (gatekeeper) residues, lock the kinase in its active "DFG-in" conformation, which prevents the binding of type II inhibitors like Quizartinib[10][11][12].

| FLT3 Variant | Biochemical IC50 (nM) | Fold Change vs. FLT3-ITD |

| FLT3-WT | 4.2 | 3.8x |

| FLT3-ITD | 1.1 | 1.0x |

| FLT3-D835Y | >1000 | >909x |

| FLT3-F691L | >1000 | >909x |

Data compiled from multiple sources indicating significant resistance for D835Y and F691L mutations.[13]

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. Key bypass pathways implicated in Quizartinib resistance include:

-

AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, a receptor tyrosine kinase, can confer resistance to Quizartinib by activating downstream pro-survival pathways, often driven by the bone marrow microenvironment[14][15][16].

-

PIM Kinases: Overexpression of PIM kinases, a family of serine/threonine kinases, has been shown to mediate resistance to FLT3 inhibitors by promoting cell survival and inhibiting apoptosis[17][18][19].

Workflow for Investigating Quizartinib Resistance

Caption: Experimental workflow to investigate mechanisms of Quizartinib resistance.

Future Directions and Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its high potency and selectivity have translated into improved clinical outcomes. However, the emergence of resistance underscores the need for continued research and development.

Future strategies to overcome Quizartinib resistance include:

-

Combination Therapies: Combining Quizartinib with other targeted agents, such as inhibitors of AXL or PIM kinases, or with standard chemotherapy and other novel agents like BCL-2 inhibitors (e.g., venetoclax).

-

Next-Generation FLT3 Inhibitors: The development of next-generation FLT3 inhibitors that can overcome resistance mutations, such as gilteritinib (a type I inhibitor active against both ITD and TKD mutations), is a promising avenue.

-

Dynamic Treatment Strategies: Implementing strategies that involve sequential or intermittent dosing of different FLT3 inhibitors to prevent the outgrowth of resistant clones.

References

-

Green, A. S., et al. (2015). Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia. Science Advances, 1(8), e1500221. [Link]

-

Kollur, S. P. V., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(19), e4521. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Mori, M., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 947–959. [Link]

-

ResearchGate. (n.d.). Chemical structure and kinase selectivity profiling of quizartinib, AC886, and other FLT3 inhibitors. Retrieved from [Link]

-

Green, A. S., et al. (2015). Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia. Science Advances, 1(8), e1500221. [Link]

-

ResearchGate. (2015). (PDF) Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia. Retrieved from [Link]

-

Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Retrieved from [Link]

-

Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. [Link]

-

Smith, C. C., et al. (2015). FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors. Leukemia, 29(12), 2390–2392. [Link]

-

Musuraca, G., et al. (2024). Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. eJHaem, 5(2), 294-307. [Link]

-

Semantic Scholar. (n.d.). [PDF] Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia. Retrieved from [Link]

-

Levis, M. (2013). Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Expert Opinion on Investigational Drugs, 22(4), 543-551. [Link]

-

Zhang, W., et al. (2019). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Design, Development and Therapy, 13, 1117–1125. [Link]

-

Dumas, P.-Y., et al. (2019). Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5- and hypoxia-dependent upregulation of AXL. Haematologica, 104(10), 2017-2027. [Link]

-

Smith, C. C., et al. (2015). Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis. Blood, 125(2), 324-332. [Link]

-

ResearchGate. (n.d.). Cell counts and growth rates for cells treated with quizartinib at IC50.... Retrieved from [Link]

-

Fathi, A. T., et al. (2018). Concurrent Inhibition of Pim and FLT3 Kinases Enhances Apoptosis of FLT3-ITD Acute Myeloid Leukemia Cells through Increased Mcl-1 Proteasomal Degradation. Molecular Cancer Therapeutics, 17(8), 1661-1672. [Link]

-

Cortes, J. E. (2019). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology, 13(1), 1-3. [Link]

-

Daver, N., et al. (2020). Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments. Cancers, 12(11), 3393. [Link]

-

Dumas, P.-Y., et al. (2019). Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL. Haematologica, 104(10), 2017-2027. [Link]

-

Hokari, S., et al. (2021). Population Pharmacokinetic Analysis of Quizartinib in Healthy Volunteers and Patients With Relapsed/Refractory Acute Myeloid Leukemia. Clinical Pharmacology in Drug Development, 10(10), 1238-1249. [Link]

-

ResearchGate. (n.d.). In vivo efficacy of AC220 in animal tumor models. Retrieved from [Link]

-

Cortes, J. E., et al. (2018). Second-Generation FLT3 Inhibitors in AML: Quizartinib. OncLive. [Link]

-

ResearchGate. (n.d.). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from [Link]

-

Reactome Pathway Database. (n.d.). quizartinib-resistant FLT3 mutants don't bind quizartinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL. Retrieved from [Link]

-

Boyer, T., et al. (2020). Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia. Clinical Cancer Research, 26(10), 2497-2509. [Link]

-

Post, S. M., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 746-761. [Link]

-

BioSpace. (2009). Ambit Biosciences Announces Two Poster Presentations Characterizing The Effects of AC220 in Preclinical Models of Acute Myeloid Leukemia at American Society of Hematology Conference. Retrieved from [Link]

-

Cooper, T. M., et al. (2020). A Phase I Study of Quizartinib Combined with Chemotherapy in Relapsed Childhood Leukemia: A Therapeutic Advances in Childhood Leukemia & Lymphoma (TACL) Study. Clinical Cancer Research, 26(10), 2306-2314. [Link]

-

Promega Corporation. (n.d.). FLT3 Kinase Assay. Retrieved from [Link]

-

Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Future Oncology, 20(33), 2269-2284. [Link]

-

Oncotarget. (2020). Preclinical study characterizes the binding affinity and selectivity of a selective FLT3 inhibitor. Retrieved from [Link]

-

NHS Health Research Authority. (n.d.). AC220 in patients with Acute Myeloid Leukaemia. Retrieved from [Link]

Sources

- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hematopoietic niche drives FLT3-ITD acute myeloid leukemia resistance to quizartinib via STAT5-and hypoxia-dependent upregulation of AXL | Haematologica [haematologica.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pim kinases modulate resistance to FLT3 tyrosine kinase inhibitors in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Deep Dive into the Binding Affinity of Quizartinib to FLT3 Kinase: A Technical Guide for Researchers

This in-depth technical guide explores the binding affinity of Quizartinib to the FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in acute myeloid leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying molecular interactions, detailed experimental protocols for characterization, and the clinical implications of Quizartinib's potent and selective inhibition of FLT3.

Introduction: FLT3 - A Pivotal Target in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain, found in approximately 25% of AML patients, and mutations in the tyrosine kinase domain (TKD), present in about 10% of cases.[2] This makes FLT3 a prime target for therapeutic intervention.

Quizartinib (formerly AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the specifics of its binding affinity is paramount to appreciating its therapeutic efficacy and the mechanisms of potential resistance.

The Molecular Dance: Quizartinib's High-Affinity Binding to FLT3

Quizartinib is classified as a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[4] This is in contrast to type I inhibitors, which bind to the active conformation.[5] The stabilization of the inactive state by Quizartinib prevents the autophosphorylation of FLT3-ITD and the subsequent activation of downstream signaling pathways that promote leukemic cell proliferation and survival.[6]

The high affinity of Quizartinib for FLT3 is a key determinant of its potency. Both Quizartinib and its active metabolite, AC886, bind to FLT3 with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[6] Specifically, the Kd values have been reported to be 3.3 nM for Quizartinib and 1.1 nM for AC886.[6]

Structural Basis of High-Affinity Binding

The co-crystal structure of Quizartinib bound to the FLT3 kinase domain provides a detailed atomic-level understanding of this high-affinity interaction (PDB ID: 4XUF and 4RT7).[7] Quizartinib binds in a mode characteristic of type II inhibitors, with its "head" region occupying the adenine-binding pocket and its "tail" extending into an allosteric back pocket.[8]